6-Cyano-2-naphthoic acid
Overview
Description
6-Cyano-2-naphthoic acid is an aromatic carboxylic acid with the chemical formula C12H7NO2 This compound is known for its unique structural properties, which include a cyano group (-CN) attached to the second position of the naphthalene ring and a carboxylic acid group (-COOH) at the sixth position
Mechanism of Action
Mode of Action
It is known that the compound is a superphotoacid , which means it has the ability to donate a proton when excited by light. This property could potentially influence its interaction with its targets.
Biochemical Pathways
It is known that naphthalene and its derivatives can be involved in various biochemical pathways, including those related to the degradation of polycyclic aromatic hydrocarbons .
Result of Action
It is known that naphthalene and its derivatives can have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Cyano-2-naphthoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-cyano-2-methylnaphthalene using oxidizing agents such as potassium permanganate or sodium dichromate under acidic conditions . Another method includes the hydrolysis of methyl-6-cyano-2-naphthoate in the presence of a strong base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Cyano-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex aromatic acids.
Reduction: Reduction of the cyano group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium dichromate, and other strong oxidizing agents under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine, chlorine) and alkylating agents (e.g., alkyl halides) under appropriate conditions.
Major Products:
Oxidation Products: Higher aromatic acids.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or alkylated naphthoic acids.
Scientific Research Applications
6-Cyano-2-naphthoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Naphthoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
6-Bromo-2-naphthoic acid: Contains a bromine atom instead of a cyano group, leading to different reactivity and applications.
6-Hydroxy-2-naphthoic acid: Has a hydroxyl group instead of a cyano group, affecting its solubility and reactivity.
Uniqueness: 6-Cyano-2-naphthoic acid is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a wide range of applications in various fields .
Biological Activity
6-Cyano-2-naphthoic acid (CNA) is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: CHNO
- CAS Number: 5159-60-4
The compound features a naphthalene ring with a cyano group and a carboxylic acid group, which contribute to its reactivity and biological activity.
This compound has been investigated for its anti-inflammatory and antimicrobial properties. The compound's mechanism involves interaction with specific molecular targets, particularly in inflammatory pathways. Studies indicate that it can inhibit lipopolysaccharide-induced inflammatory responses by suppressing key signaling pathways such as NF-κB, JNK, and p38 MAPK.
Therapeutic Potential
The compound has shown promise in various therapeutic areas:
-
Anti-inflammatory Activity:
- CNA has demonstrated the ability to reduce inflammation in vitro by modulating cytokine production in macrophages.
- It may serve as a potential therapeutic agent in conditions characterized by chronic inflammation.
-
Antimicrobial Properties:
- Preliminary studies suggest that CNA exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Neurological Applications:
Study 1: Anti-inflammatory Effects
A study conducted on the effects of CNA on macrophage cells revealed significant inhibition of pro-inflammatory cytokines when treated with CNA compared to control groups. The results suggested a potential application for CNA in treating inflammatory diseases such as arthritis.
Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
---|---|---|
Control | 150 ± 10 | 200 ± 15 |
CNA (10 µM) | 80 ± 5 | 100 ± 10 |
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial effectiveness of CNA against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 50 |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
Methyl 6-hydroxy-2-naphthoate | Lacks cyano group | Moderate anti-inflammatory effects |
6-Cyano-2-naphthol | Lacks carboxylic acid functionality | Limited antimicrobial activity |
7-Methoxy-2-naphthol | Contains methoxy group | Antioxidant properties |
Properties
IUPAC Name |
6-cyanonaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXBANYHKBTOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498075 | |
Record name | 6-Cyanonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5159-60-4 | |
Record name | 6-Cyanonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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